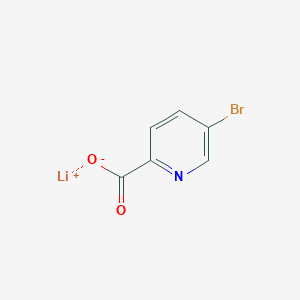
Lithium 5-bromopyridine-2-carboxylate
概要
説明
Lithium 5-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C₆H₃BrLiNO₂ and a molecular weight of 207.94 g/mol . It is a lithium salt of 5-bromopyridine-2-carboxylic acid, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylate group at the 2-position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and catalysis .
準備方法
Synthetic Routes and Reaction Conditions: Lithium 5-bromopyridine-2-carboxylate can be synthesized through the reaction of 5-bromopyridine-2-carboxylic acid with lithium hydroxide or lithium carbonate in an aqueous medium. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_3\text{BrNO}_2 + \text{LiOH} \rightarrow \text{C}_6\text{H}_3\text{BrLiNO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: the synthesis generally involves standard laboratory techniques and reagents, ensuring high purity and yield .
化学反応の分析
Types of Reactions: Lithium 5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide or tetrahydrofuran.
Coupling Reactions: Reagents include palladium catalysts (e.g., palladium acetate), boron reagents (e.g., phenylboronic acid), and bases (e.g., potassium carbonate).
Major Products:
Substitution Reactions: Products include substituted pyridine derivatives, where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds, where the bromine atom is replaced by an aryl or vinyl group.
科学的研究の応用
Lithium 5-bromopyridine-2-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
作用機序
The mechanism of action of lithium 5-bromopyridine-2-carboxylate depends on the specific reaction or application. In catalytic reactions, it acts as a ligand, coordinating to the metal center of the catalyst and influencing its reactivity and selectivity. In substitution and coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new chemical bonds .
類似化合物との比較
Lithium 5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Lithium 5-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Lithium 5-iodopyridine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Comparison: Lithium 5-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it suitable for a wide range of chemical reactions. This balance allows for greater versatility in synthetic applications compared to its halogenated counterparts .
特性
IUPAC Name |
lithium;5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Li/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZNXOYRNKWYOF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC=C1Br)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrLiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674890 | |
| Record name | Lithium 5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909711-99-5 | |
| Record name | Lithium 5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


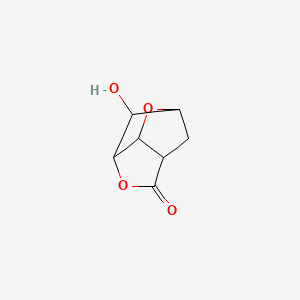
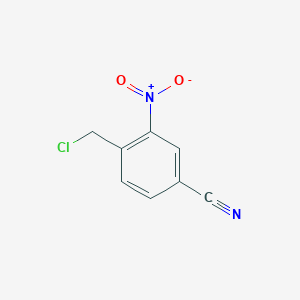

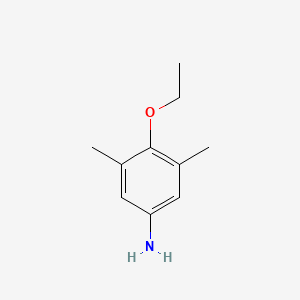

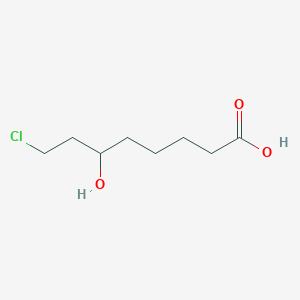
![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)

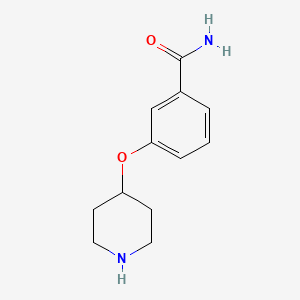
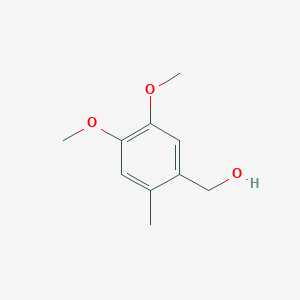

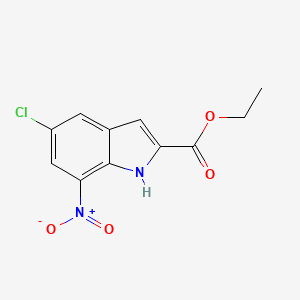
![1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B3195497.png)

